molecular formula C33H30O8 B561904 Sarcandrone A CAS No. 1190225-47-8

Sarcandrone A

Cat. No.: B561904
CAS No.: 1190225-47-8
M. Wt: 554.595
InChI Key: WVQIVIOAVUCHLU-INGXWZIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sarcandrone A is a natural product that belongs to the class of naphthoquinones. It was first isolated from the roots of the plant Sarcandra glabra, which is widely used in traditional Chinese medicine. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Sarcandrone A has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-viral activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sarcandrone A involves several steps, starting from readily available starting materials. The key steps include the formation of the naphthoquinone core, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is still in the research and development phase. The focus is on optimizing the synthetic routes to make the process more cost-effective and scalable. This involves the use of advanced techniques such as flow chemistry and biocatalysis to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Sarcandrone A undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on this compound to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of Sarcandrone A involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. The exact molecular targets and pathways are still under investigation, but it is believed that this compound exerts its effects by modulating the activity of key proteins and enzymes .

Comparison with Similar Compounds

    Sarcandrone B: Another naphthoquinone derivative with similar biological activities.

    Calyxin H: A related compound with anti-inflammatory and anti-tumor properties.

    Sieboldin: A compound with similar structural features and biological activities.

Uniqueness of Sarcandrone A: this compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to modulate multiple molecular targets and pathways makes it a promising candidate for further research and development .

Properties

IUPAC Name

1-[2,4-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-6-methoxyphenyl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O8/c1-38-26-18-24(36)32(40-3)33-29(26)21(16-25(41-33)20-12-8-5-9-13-20)28-23(35)17-27(39-2)30(31(28)37)22(34)15-14-19-10-6-4-7-11-19/h4-15,17-18,21,25,35-37H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQIVIOAVUCHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)C=CC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Sarcandrone A interact with its potential targets, the SARS-CoV-2 spike protein and human ACE2 enzyme, and what are the downstream effects of this interaction?

A: The research primarily employed molecular docking simulations to assess the binding affinity of this compound to the spike protein and ACE2. [] The study suggests that this compound exhibits a strong binding affinity to these targets, surpassing the binding energies observed for reference inhibitors like artemisinin, ribavirin, and lopinavir. [] While the precise mechanisms of interaction remain to be elucidated experimentally, strong binding to these targets could potentially interfere with viral attachment and entry into host cells, thus hindering SARS-CoV-2 infection. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.